molecular formula C6H3Cl2F4NO3S B136802 1-Fluoro-2,6-dichloropyridinium Triflate CAS No. 130433-68-0

1-Fluoro-2,6-dichloropyridinium Triflate

Cat. No.: B136802
CAS No.: 130433-68-0
M. Wt: 316.06 g/mol
InChI Key: KDFRVNARKRKXQQ-UHFFFAOYSA-M
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Chemical Reactions Analysis

1-Fluoro-2,6-dichloropyridinium triflate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include trifluoromethanesulfonic acid and N-F type reagents. The major products formed from these reactions are fluorinated organic compounds, glycosyl azides, and sulfoxides .

Scientific Research Applications

Chemical Properties and Mechanism of Action

FDCPT has the molecular formula C6H3Cl2F4NO3SC_6H_3Cl_2F_4NO_3S and a molecular weight of 316.06 g/mol. It is characterized by its colorless crystalline structure and solubility in organic solvents like acetonitrile. The compound acts primarily as an electrophilic fluorinating agent, facilitating the formation of carbon-fluorine bonds through nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the pyridinium ring enhances its electrophilicity, allowing for effective fluorination of various substrates .

Organic Synthesis

FDCPT is widely used as a fluorinating reagent in organic synthesis due to its ability to selectively introduce fluorine into target molecules. Key applications include:

  • Fluorination of Alkenes : FDCPT can fluorinate alkenes using N-F type reagents, leading to the formation of valuable fluorinated compounds .
  • Transformation of Thioglycosides : It facilitates the conversion of thioglycosides into glycosyl azides and sulfoxides, which are important intermediates in carbohydrate chemistry .
  • Electrochemical Fluorination : The compound is utilized in regioselective electrochemical fluorination processes, enhancing the efficiency and selectivity of fluorination reactions.

Medicinal Chemistry

Emerging research indicates that FDCPT has potential therapeutic applications, particularly in oncology:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Studies have shown that FDCPT exhibits inhibitory activity against FGFRs 1, 2, and 3, which are critical in cell proliferation and angiogenesis. This suggests potential applications in cancer treatment.
  • Synthesis of Pharmaceutical Intermediates : The incorporation of fluorine into drug candidates can enhance their biological activity and pharmacokinetic properties. FDCPT has been employed in synthesizing various pharmaceutical intermediates that may possess significant therapeutic effects .

Fluorination Reactions

FDCPT has been effectively used in numerous case studies demonstrating its utility:

  • Glycosyl Azide Synthesis : In one study, thioglycosides were transformed into glycosyl azides using FDCPT in conjunction with TMSN3, showcasing its role in synthesizing reactive intermediates for further chemical transformations .
  • Pharmaceutical Applications : The compound has been utilized to synthesize intermediates with promising biological activities due to the introduction of fluorine into their structures.

Comparison with Related Compounds

FDCPT can be compared with other fluorinating agents based on reactivity and stability. Below is a summary table highlighting key features:

Compound NameKey FeaturesUnique Aspects
1-Fluoro-2,6-dichloropyridinium tetrafluoroborateSimilar fluorinating propertiesDifferent counterion affects reactivity
2,6-Dichloro-1-fluoropyridinium tetrafluoroborateUsed similarly in fluorinationStability influenced by counterion
2-Fluoro-3-chloropyridinium triflateSimilar triflate counterionHalogen position affects reactivity

Mechanism of Action

The mechanism of action of 1-fluoro-2,6-dichloropyridinium triflate involves its ability to act as a fluorinating agent. It introduces fluorine atoms into organic molecules through nucleophilic substitution reactions. The molecular targets and pathways involved include the activation of carbon-fluorine bonds and the stabilization of reaction intermediates .

Biological Activity

1-Fluoro-2,6-dichloropyridinium triflate (FDCPT) is a fluorinating reagent that has garnered interest in organic synthesis due to its unique electrophilic properties. Its molecular formula is C₆H₃Cl₂F₄NO₃S, with a molecular weight of 316.06 g/mol. This compound is characterized by its colorless crystalline structure and solubility in organic solvents like acetonitrile. While its primary applications are in synthetic chemistry, emerging research indicates potential biological activities that warrant further exploration.

FDCPT acts primarily as an electrophilic fluorinating agent. The presence of electron-withdrawing groups (fluorine and chlorine) on the pyridinium ring creates a positive charge deficiency, making the fluorine atom susceptible to nucleophilic attack by various substrates. This mechanism allows for the formation of carbon-fluorine bonds, which can significantly alter the physical and chemical properties of the resulting compounds, potentially enhancing their biological activity.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have indicated that FDCPT exhibits potent inhibitory activity against fibroblast growth factor receptors (FGFRs) 1, 2, and 3. FGFRs play crucial roles in various biological processes, including cell proliferation, migration, and angiogenesis. The inhibition of these receptors by FDCPT could lead to significant therapeutic applications in oncology and regenerative medicine.

  • Cellular Effects : In vitro studies have shown that FDCPT can inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis, suggesting its potential as an anticancer agent .

Case Studies

  • Fluorination Reactions : FDCPT has been effectively used in the fluorination of various organic compounds. For instance, it has been employed in the transformation of thioglycosides into more reactive forms, enhancing their utility in synthetic applications .
  • Synthesis of Pharmaceutical Intermediates : The compound has shown promise in synthesizing pharmaceutical intermediates that may possess biological activity due to the incorporation of fluorine into their structures .

Comparison with Related Compounds

The unique triflate counterion of FDCPT distinguishes it from other fluorinating agents. Below is a comparison table highlighting key features:

Compound NameKey FeaturesUnique Aspects
1-Fluoro-2,6-dichloropyridinium tetrafluoroborateSimilar fluorinating propertiesDifferent reactivity profile due to counterion
2,6-Dichloro-1-fluoropyridinium tetrafluoroborateUsed similarly in fluorinationStability and solubility affected by counterion
2-Fluoro-3-chloropyridinium triflateSimilar triflate counterionVaries in halogen position affecting reactivity

Pharmacokinetics

The low molecular weight and electrophilic nature of FDCPT suggest favorable pharmacokinetic properties. However, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are necessary to fully understand its potential as a therapeutic agent.

Properties

IUPAC Name

2,6-dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN.CHF3O3S/c6-4-2-1-3-5(7)9(4)8;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFRVNARKRKXQQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C(=C1)Cl)F)Cl.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371980
Record name 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130433-68-0
Record name 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-1-fluoropyridinium Trifluoromethanesulfonate [Fluorinating Reagent]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 100 ml (milliliters) 3-necked round bottom flask was equipped with a magnetic stirring bar, a fluorine-helium inlet tube, and a gas outlet tube connected to a granular alumina trap and then to a 5 percent aqueous caustic trap. A 1.0 g (gram) (6.8 mmol (millimole)) sample of 2,6-dichloropyridine, 1.03 g (6.0 mmol) of sodium trifluoromethanesulfonate, and 40 ml of anhydrous acetonitrile were added and the mixture cooled to -40° C. A 1:9 mixture of fluorine and helium then was passed into the mixture with stirring at the rate of 30 ml per minute until 15 mmol of fluorine had been added. The fluorine gas mixture was replaced with nitrogen gas and the mixture was allowed to warm to ambient temperature. The mixture was filtered and the filtrate was concentrated by evaporation under reduced pressure to obtain 0.75 g (40 percent of theory) of the title compound as a yellowish solid. The compound had 19F NMR absorptions (CD3CN, CFCl3 standard) at 31.6 ppm (s) N-F and -78 ppm (s) CF3 in a 1:3 ratio as required by the structure.
Quantity
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1.03 g
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40 mL
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fluorine
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fluorine
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15 mmol
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fluorine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-2,6-dichloropyridinium Triflate
Reactant of Route 2
1-Fluoro-2,6-dichloropyridinium Triflate
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1-Fluoro-2,6-dichloropyridinium Triflate
Reactant of Route 4
1-Fluoro-2,6-dichloropyridinium Triflate
Reactant of Route 5
1-Fluoro-2,6-dichloropyridinium Triflate
Reactant of Route 6
1-Fluoro-2,6-dichloropyridinium Triflate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.